Cas no 213329-46-5 (4,15-Dihydroxy-18-nor-8,11,13-abietatrien-7-one)
213329-46-5 structure
Product Name:4,15-Dihydroxy-18-nor-8,11,13-abietatrien-7-one
Numero CAS:213329-46-5
MF:C19H26O3
MW:302.40800
CID:837027
PubChem ID:3009629
Update Time:2025-05-20
4,15-Dihydroxy-18-nor-8,11,13-abietatrien-7-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4,15-Dihydroxy-18-nor-8,11,13-abietatrien-7-one
- 18-Nor-4,15-dihydroxyabieta-8,11
- 18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one
- (1R,4aS,10aR)-1-Hydroxy-7-(2-hydroxy-2-propanyl)-1,4a-dimethyl-2, 3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone
- 213329-46-5
- 9(1H)-Phenanthrenone, 2,3,4,4a,10,10a-hexahydro-1-hydroxy-7-(1-hydroxy-1-methylethyl)-1,4a-dimethyl-, (1R,4aS,10aR)-
- HY-N1607
- FS-9559
- CS-0017268
- (1R,4aS,10aR)-1-hydroxy-7-(1-hydroxy-1-methyl-ethyl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one
- AKOS032961711
- (+)-18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one
- [ "" ]
- (1R,4aS,10aR)-1-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one
-
- Inchi: InChI=1S/C19H26O3/c1-17(2,21)12-6-7-14-13(10-12)15(20)11-16-18(14,3)8-5-9-19(16,4)22/h6-7,10,16,21-22H,5,8-9,11H2,1-4H3/t16-,18-,19-/m1/s1
- Chiave InChI: SGCHZBKQDFNHSL-BHIYHBOVSA-N
- Sorrisi: CC12CCCC(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)O
Proprietà calcolate
- Massa esatta: 302.18800
- Massa monoisotopica: 302.18819469g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 22
- Conta legami ruotabili: 1
- Complessità: 471
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.6
- Superficie polare topologica: 57.5Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.2±0.1 g/cm3
- Punto di ebollizione: 471.8±45.0 °C at 760 mmHg
- Punto di infiammabilità: 253.3±25.2 °C
- PSA: 57.53000
- LogP: 3.30920
- Pressione di vapore: 0.0±1.2 mmHg at 25°C
4,15-Dihydroxy-18-nor-8,11,13-abietatrien-7-one Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
4,15-Dihydroxy-18-nor-8,11,13-abietatrien-7-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2657-1 mg |
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one |
213329-46-5 | 1mg |
¥2435.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N64840-5mg |
(1R,4aS,10aR)-1-Hydroxy-7-(2-hydroxy-2-propanyl)-1,4a-dimethyl-2, 3,4,4a,10,10a-hexahydro-9(1H)-phenanthrenone |
213329-46-5 | 5mg |
¥4800.0 | 2022-04-27 | ||
| TargetMol Chemicals | TN2657-5mg |
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one |
213329-46-5 | 5mg |
¥ 3330 | 2024-07-20 | ||
| TargetMol Chemicals | TN2657-5 mg |
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one |
213329-46-5 | 98% | 5mg |
¥ 3,330 | 2023-07-11 | |
| TargetMol Chemicals | TN2657-1 mL * 10 mM (in DMSO) |
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one |
213329-46-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3430 | 2023-09-15 | |
| A2B Chem LLC | AF65754-1mg |
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one |
213329-46-5 | 96% | 1mg |
$599.00 | 2024-04-20 | |
| A2B Chem LLC | AF65754-5mg |
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one |
213329-46-5 | 96.0% | 5mg |
$660.00 | 2024-04-20 | |
| TargetMol Chemicals | TN2657-1 ml * 10 mm |
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one |
213329-46-5 | 1 ml * 10 mm |
¥ 3430 | 2024-07-20 | ||
| TargetMol Chemicals | TN2657-5mg |
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one |
213329-46-5 | 5mg |
¥ 3330 | 2024-07-24 | ||
| TargetMol Chemicals | TN2657-1 ml * 10 mm |
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one |
213329-46-5 | 1 ml * 10 mm |
¥ 3430 | 2024-07-24 |
4,15-Dihydroxy-18-nor-8,11,13-abietatrien-7-one Letteratura correlata
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
213329-46-5 (4,15-Dihydroxy-18-nor-8,11,13-abietatrien-7-one) Prodotti correlati
- 95416-25-4(15-Hydroxy-7-oxo-8,11,13-abietatrien-18-oic acid)
- 57906-31-7(19-Nor-4-hydroxyabieta-8,11,13-trien-7-one)
- 213329-45-4(15,18-Dihydroxy-8,11,13-abietatrien-7-one)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso